molecular formula C7H6F2 B1296929 2,6-Difluorotoluene CAS No. 443-84-5

2,6-Difluorotoluene

Cat. No. B1296929
CAS RN: 443-84-5
M. Wt: 128.12 g/mol
InChI Key: MZLSNIREOQCDED-UHFFFAOYSA-N
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Description

2,6-Difluorotoluene is a chemical compound used in various scientific research and industrial applications . It has been used to generate jet-cooled 2,6-difluorobenzyl radical and to investigate its vibronically resolved emission spectra .


Synthesis Analysis

The synthesis of 2,6-Difluorotoluene involves a multi-step reaction . The first step involves chlorosulfuric acid and sulfuric acid at temperatures between 20-40°C. The second step involves potassium fluoride (KF), tetraarylphosphonium bromide (Ph4PBr), tetrahydrothiophene 1,1-dioxide, and toluene at 210°C for 1.5 hours. The final steps involve sodium hydroxide (NaOH) and water for 1 hour, followed by sulfuric acid (H2SO4) and water under heating conditions .


Molecular Structure Analysis

The molecular formula of 2,6-Difluorotoluene is C7H6F2, and its molecular weight is 128.12 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

2,6-Difluorotoluene reacts with chlorine to produce 2,6-difluorobenzyl chloride, which then gets converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction .


Physical And Chemical Properties Analysis

2,6-Difluorotoluene is a liquid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 113.9±20.0 °C at 760 mmHg, and a vapor pressure of 24.1±0.2 mmHg at 25°C . The compound has a refractive index of 1.457 .

Scientific Research Applications

Electronic State Spectroscopies

2,6-Difluorotoluene has been extensively studied in its isolated state in the gas phase. High-resolution vacuum ultraviolet (VUV) photoabsorption measurements were conducted in the energy range of 4.4-10.8 eV to investigate its electronic state spectroscopies. The studies focused on determining absolute photoabsorption cross sections, which are critical for estimating the photolysis lifetimes of 2,6-difluorotoluene in the Earth's atmosphere. This research has implications for understanding the environmental impact and atmospheric chemistry of difluorotoluene molecules (Barbosa et al., 2016).

Spectroscopic Analysis and Internal Methyl Rotation

The vapor phase overtone spectra of 2,6-difluorotoluene have been recorded to study its internal methyl rotation. This research utilized both conventional near-infrared spectroscopy and advanced techniques like intracavity dye/titanium: sapphire laser photoacoustic spectroscopy. The study highlights the complex nature of spectra due to coupling between the methyl rotor and CH stretching, providing insights into the molecular dynamics and structure of 2,6-difluorotoluene (Zhu et al., 1997).

Role in DNA Replication Fidelity

2,6-Difluorotoluene's structural similarity to thymine, a DNA base, has made it a subject of study in the field of biochemistry. It was synthesized as a nucleotide analogue and incorporated into DNA. Despite being a nonpolar molecule, it was replicated by DNA polymerase enzymes as if it were thymine. This led to a debate about the role of Watson-Crick hydrogen bonds in DNA replication, with some studies suggesting that steric effects rather than hydrogen bonds could be the main arbiters of DNA replication fidelity (Kool & Sintim, 2006).

Applications in Chemical Synthesis

2,6-Difluorotoluene has been used in chemical synthesis, demonstrating its versatility in organic chemistry. For example, it has been transformed into corresponding benzaldehyde via benzyl chloride, showcasing its utility in the synthesis of complex organic compounds (Malykhin & Shteingarts, 1998).

Safety And Hazards

2,6-Difluorotoluene is classified as a highly flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and only non-sparking tools should be used. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

1,3-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLSNIREOQCDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963202
Record name 1,3-Difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorotoluene

CAS RN

443-84-5
Record name 1,3-Difluoro-2-methylbenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
RA Walker, EC Richard, KT Lu… - The Journal of Physical …, 1995 - ACS Publications
For 2, 6-difluorotoluene (2, 6-DFT), we determine the 6-fold potential for internal methyl rotation in the first excited singlet state Si and the cation ground state Do. The sample is cooled …
Number of citations: 48 pubs.acs.org
EV Malykhin, VD Shteingarts - Journal of fluorine chemistry, 1998 - Elsevier
Reactions of n-alkyl chlorides with the 2,6-difluorophenyl anion prepared from 1,3-difluorobenzene by the action of sodium amide in liquid ammonia give 2,6-difluoro-n-alkylbenzenes in …
Number of citations: 13 www.sciencedirect.com
C Zhu, HG Kjaergaard, BR Henry - The Journal of chemical physics, 1997 - pubs.aip.org
Vapor phase overtone spectra of 2,6-difluorotoluene are recorded in the Δv CH =2 and 3 regions by conventional near-infrared spectroscopy and in the Δv CH =4–6 regions by …
Number of citations: 42 pubs.aip.org
KPR Nair, MK Jahn, A Lesarri, VV Ilyushin… - Physical Chemistry …, 2015 - pubs.rsc.org
Pure six-fold symmetry (V6) internal rotation poses significant challenges to experimental and theoretical determination, as the very low torsional barriers result in huge tunneling …
Number of citations: 27 pubs.rsc.org
Z Rong, C Zhu, BR Henry - The Journal of Physical Chemistry A, 2003 - ACS Publications
We have measured and analyzed the vapor phase CH stretching overtone spectra of 3,5-difluorotoluene, 2,3,5,6-tetrafluorotoluene, and 2,3,4,5,6-pentafluorotoluene. The aryl bands …
Number of citations: 4 pubs.acs.org
KPR Nair, S Herbers, JU Grabow - Journal of Molecular Spectroscopy, 2019 - Elsevier
The rotational spectrum of 3,4-difluorotoluene, final in the series of difluorotoluenes to be studied in the microwave region, has been investigated using Fourier transform microwave …
Number of citations: 9 www.sciencedirect.com
RA Walker, EC Richard… - The Journal of Physical …, 1996 - ACS Publications
The techniques of resonant two-photon ionization (R2PI) and pulsed-field ionization (PFI) were used to measure the absorption spectra of 2-fluoro-6-chlorotoluene (S 1 ) and of 2-fluoro-…
Number of citations: 26 pubs.acs.org
SK Lee, DY Baek - The Journal of Physical Chemistry A, 2000 - ACS Publications
The jet-cooled 2,6-difluorobenzyl radical was generated and vibronically excited in a corona excited supersonic expansion from the gas mixture of 2,6-difluorotoluene and a buffer gas …
Number of citations: 30 pubs.acs.org
AS Barbosa, FF da Silva, A Rebelo… - The Journal of …, 2016 - ACS Publications
Here we report novel comprehensive investigations on the electronic state spectroscopies of isolated 2,4- and 2,6-difluorotoluene in the gas phase by high-resolution vacuum ultraviolet …
Number of citations: 2 pubs.acs.org
PC Chen, CW Wu - The Journal of Physical Chemistry, 1995 - ACS Publications
Geometries of toluene and eight of its heavy atom derivatives (3-fluorotoluene, 3-chlorotoluene, 2, 6-difluorotoluene, 2, 6-dichlorotoluene, benzotrifluoride, benzotrichloride, 2, 6-…
Number of citations: 18 pubs.acs.org

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